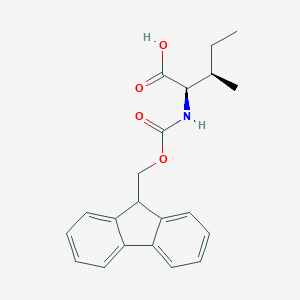

Fmoc-D-isoleucine

Übersicht

Beschreibung

Fmoc-D-isoleucine: is a derivative of the amino acid D-isoleucine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. The Fmoc group serves as a protective unit, preventing unwanted reactions of the amino acid’s functional groups during the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-isoleucine typically involves the protection of the amino group of D-isoleucine with the Fmoc group. This can be achieved by reacting D-isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of D-isoleucine to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-D-isoleucine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino group.

Coupling Reactions: The free amino group of this compound can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-isoleucine is extensively used in solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The Fmoc (fluorenylmethyloxycarbonyl) group provides a stable protection for the amine group of the amino acid during synthesis, which can be easily removed under mild basic conditions. This property makes this compound particularly valuable in generating complex peptides with precise sequences.

Key Advantages:

- High Purity : Fmoc SPPS yields high-purity peptides due to the controlled reaction conditions.

- Versatility : It accommodates various modifications, enabling the synthesis of diverse peptide derivatives.

Drug Development

In the pharmaceutical industry, this compound plays a significant role in developing peptide-based drugs . These drugs often exhibit enhanced bioactivity and stability compared to traditional small-molecule drugs.

Case Study: Peptide Therapeutics

Research indicates that incorporating this compound into peptide sequences can improve their binding affinity to target proteins, thereby enhancing therapeutic efficacy. For instance, studies have shown that certain peptide analogs with D-isoleucine residues demonstrate improved activity against cancer cells compared to their L-isoleucine counterparts .

Biotechnology

This compound is utilized in the production of peptide therapeutics , contributing to targeted treatments for diseases such as cancer and diabetes. It aids in creating peptides that can selectively bind to specific receptors or enzymes, facilitating more effective therapeutic interventions.

Example Applications:

- Cancer Treatment : Peptides designed with this compound have been studied for their ability to target cancer cells specifically.

- Diabetes Management : Certain peptide formulations containing this compound are being explored for their potential in insulin regulation.

Research Applications

In academic and industrial research, this compound is vital for studying protein interactions and functions . Its incorporation into peptide libraries allows researchers to investigate various biological processes and molecular mechanisms.

Custom Peptide Libraries

The use of this compound enables the generation of diverse peptide libraries, facilitating high-throughput screening for drug discovery. These libraries are essential for identifying novel peptide ligands that can interact with specific biological targets .

Hydrogel Formation

Recent studies have explored the self-assembly properties of Fmoc-dipeptides, including those containing this compound. These dipeptides can form hydrogels that serve as scaffolds for cell culture and tissue engineering applications . The ability to manipulate hydrogel properties through different amino acid combinations opens new avenues for biomedical applications.

Wirkmechanismus

The mechanism of action of Fmoc-D-isoleucine involves its incorporation into peptides and proteins during SPPS. The Fmoc group protects the amino group of D-isoleucine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group of D-isoleucine can participate in peptide bond formation, allowing the construction of complex peptide sequences .

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-isoleucine: Similar to Fmoc-D-isoleucine but with the L-isomer of isoleucine.

Fmoc-D-valine: Another Fmoc-protected amino acid used in SPPS.

Fmoc-D-leucine: Similar to this compound but with a different side chain.

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protective group. This combination allows for the selective incorporation of D-isoleucine into peptides and proteins, providing researchers with a valuable tool for studying protein structure and function .

Biologische Aktivität

Fmoc-D-isoleucine is a derivative of the essential amino acid isoleucine, modified by the addition of a fluorenylmethyloxycarbonyl (Fmoc) group. This modification enhances its stability and solubility, making it a valuable compound in peptide synthesis and biological research. This article delves into the biological activity of this compound, exploring its effects in various biological contexts, including its role in peptide synthesis, neurobiology, and potential therapeutic applications.

- Chemical Structure : this compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the D-isoleucine structure.

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.42 g/mol

- CAS Number : 143688-83-9

1. Role in Peptide Synthesis

This compound is commonly used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection and deprotection during the synthesis process. Studies have shown that peptides incorporating D-amino acids, such as this compound, can exhibit enhanced stability against enzymatic degradation compared to their L-amino acid counterparts .

2. Neurobiological Effects

Research indicates that D-amino acids, including D-isoleucine, play significant roles in the central nervous system. A study highlighted that D-amino acids are present at much higher concentrations in brain tissues compared to blood, suggesting their critical involvement in neurotransmission and neuroprotection . Specifically, D-isoleucine has been implicated in modulating synaptic plasticity and may influence neurodevelopmental processes.

3. Therapeutic Potential

The anti-inflammatory properties of peptides containing D-amino acids have garnered attention for therapeutic applications. For instance, modifications of antimicrobial peptides (AMPs) with D-isoleucine have shown improved membrane interaction and selectivity against bacterial strains . This suggests potential applications in developing novel antibiotics or anti-inflammatory agents.

Case Study 1: Peptide Array Screening

In a study focused on peptide array-based screening, researchers synthesized peptides incorporating this compound to evaluate their cellular adhesion properties. The results demonstrated that peptides with D-amino acids exhibited significantly higher adhesion rates compared to those with L-amino acids, indicating enhanced biological activity and potential applications in tissue engineering .

Case Study 2: Synthesis of Bioactive Cyclodepsipeptides

Another investigation involved synthesizing bioactive cyclodepsipeptides using this compound as a building block. The study optimized conditions for ring closure reactions and achieved notable yields, demonstrating the utility of this compound in complex peptide synthesis . This highlights its importance in producing bioactive compounds with potential pharmaceutical applications.

Comparative Analysis of D-Amino Acids

To further understand the biological significance of this compound, a comparative analysis with other D-amino acids was conducted. The following table summarizes key findings:

| D-Amino Acid | Biological Role | Concentration in Brain Tissue | Potential Applications |

|---|---|---|---|

| This compound | Modulates synaptic plasticity | High | Peptide synthesis, neuroprotection |

| Fmoc-D-Phenylalanine | Involved in neurotransmitter release | Moderate | Antidepressants, mood regulation |

| Fmoc-D-Alanine | Neuroprotective effects | Low | Potential treatment for neurodegeneration |

Eigenschaften

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-BFUOFWGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143688-83-9 | |

| Record name | Fmoc-D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.